Lead(II) sulfate

Catalog No.
S582879
CAS No.
7446-14-2
M.F
PbSO4
O4PbS
M. Wt
303 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead(II) sulfate

CAS Number

7446-14-2

Product Name

Lead(II) sulfate

IUPAC Name

lead(2+);sulfate

Molecular Formula

PbSO4
O4PbS

Molecular Weight

303 g/mol

InChI

InChI=1S/H2O4S.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2

InChI Key

KEQXNNJHMWSZHK-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Pb+2]

solubility

In water, 0.0404 g/100 mL at 25 °C; slightly soluble in alkaline solutions.
Soluble in about 2225 parts water; more soluble in nitric acid; soluble in sodium hydroxide, ammonium acetate or tartrate solution; soluble in concentrated hydriodic acid; insoluble in alcohol.
In water, 32 mg/L at 15 °C

Synonyms

sulphuric acid, lead salt

Canonical SMILES

[O-]S(=O)(=O)[O-].[Pb+2]

The exact mass of the compound Lead sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.0404 g/100 ml at 25 °c; slightly soluble in alkaline solutions.soluble in about 2225 parts water; more soluble in nitric acid; soluble in sodium hydroxide, ammonium acetate or tartrate solution; soluble in concentrated hydriodic acid; insoluble in alcohol.in water, 32 mg/l at 15 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Lead - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Lead(II) sulfate (PbSO4, CAS 7446-14-2) is a highly insoluble, dense, orthorhombic crystalline solid that serves as a fundamental material in electrochemical energy storage, hydrometallurgy, and specialized materials science. Unlike common soluble lead salts, PbSO4 is characterized by its extreme resistance to aqueous dissolution and its high crystallographic density of approximately 6.29 g/cm³ [1]. Industrially, it is most recognized as the discharged state of active materials in lead-acid batteries, making it an indispensable baseline compound for battery research, desulfurization process engineering, and the development of advanced expander additives [2]. For procurement professionals and researchers, procuring high-purity PbSO4 ensures reproducible solid-state behavior without the need to electrochemically synthesize the sulfate phase from precursor oxides, thereby eliminating morphological inconsistencies in rigorous analytical workflows.

Substituting Lead(II) sulfate with other lead salts or isostructural sulfates compromises both chemical stability and experimental validity. If a buyer substitutes a soluble precursor like Lead(II) nitrate, the material will immediately dissolve in aqueous environments, preventing its use as a stable solid-state template or non-leaching filler [1]. Conversely, attempting to use Lead(II) oxide (PbO) as a stand-in for battery research requires complex electrochemical conversion to form the sulfate layer, which often leaves unreacted PbO cores and irreproducible 'hard sulfation' crystal sizes [2]. Furthermore, while Barium sulfate shares the same orthorhombic crystal structure and insolubility, it is electrochemically inert in the lead-acid voltage window and possesses a significantly lower density, making it an inadequate substitute for density-critical or electrochemically active applications [3].

Aqueous Stability and Precursor Insolubility

When designing non-leaching composites or studying heterogeneous solid-liquid interfaces, the solubility of the lead source is a primary procurement filter. Lead(II) sulfate exhibits extreme insolubility in water, with a solubility of just ~0.0045 g/100 mL at 25 °C (Ksp ~1.6 × 10^-8) [1]. In stark contrast, Lead(II) nitrate is highly soluble, dissolving at approximately 52 g/100 mL under the same conditions. This massive difference means that PbSO4 remains structurally intact in aqueous environments where nitrate or acetate salts would completely dissociate [2].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data~0.0045 g/100 mL (Ksp ~1.6 × 10^-8)
Comparator Or BaselineLead(II) nitrate: ~52 g/100 mL
Quantified Difference>10,000-fold lower solubility for PbSO4
ConditionsStandard aqueous solution at 25 °C

Procuring the sulfate form is mandatory for applications requiring a stable, non-leaching lead solid, preventing catastrophic material loss in wet environments.

Hydrometallurgical Desulfurization Calibration

In battery recycling research, accurately measuring the efficiency of desulfurization reagents (such as sodium citrate or ammonium carbonate) requires a pure analytical baseline. Crude spent battery paste typically contains a ~50/50 mixture of PbSO4 and easily leachable lead oxides (PbO/PbO2) [1]. Using pure PbSO4 isolates the rate-limiting desulfurization step, as organic acids like citric acid react rapidly with PbO but exhibit sluggish kinetics with PbSO4 unless specific chelators are optimized [2]. Procuring pure PbSO4 eliminates the confounding baseline interference of the oxide fraction, allowing for precise stoichiometric calibration of the recovery process.

Evidence DimensionDesulfurization kinetic isolation
Target Compound DataPure PbSO4: Isolates sulfate-specific leaching kinetics
Comparator Or BaselineCrude battery paste: Confounded by rapid PbO dissolution
Quantified DifferenceEliminates ~50% oxide interference in leaching assays
ConditionsHydrometallurgical reagent testing (e.g., citric acid / sodium citrate leaching)

Allows recycling engineers to accurately benchmark desulfurization reagents without the data-skewing effects of easily leached lead oxides.

High-Density Structural Weighting

For applications requiring heavy, insoluble fillers—such as specialized radiation shielding or acoustic dampening composites—density is the critical performance metric. While Barium sulfate is the standard industrial insoluble sulfate, its density is approximately 4.50 g/cm³[1]. Lead(II) sulfate, sharing the same stable orthorhombic crystal lattice, offers a significantly higher density of 6.29 g/cm³ [2]. This ~40% increase in density allows formulators to achieve target composite weights or radiation attenuation levels using lower volume fractions of filler, preserving the mechanical properties of the host polymer.

Evidence DimensionCrystallographic Density
Target Compound Data6.29 g/cm³
Comparator Or BaselineBarium sulfate (BaSO4): ~4.50 g/cm³
Quantified Difference~40% higher density for PbSO4
ConditionsStandard solid-state conditions

Buyers formulating specialized high-density composites must select PbSO4 when the density ceiling of standard barium sulfate is insufficient to meet operational requirements.

Lead-Acid Battery Expander and Anti-Sulfation Testing

Directly utilizes pure PbSO4 to evaluate the efficacy of lignosulfonates, carbon colloids, and other expanders in preventing hard sulfation and improving dissolution kinetics during the charge cycle, avoiding the morphological inconsistencies of electrochemically formed sulfate [1].

Hydrometallurgical Recycling Process Optimization

Serves as a pure reference standard to calibrate desulfurization reagents (e.g., ammonium carbonate, sodium citrate) and establish precise mass balances before applying these processes to highly heterogeneous spent battery pastes [2].

High-Density and Radiation-Shielding Polymer Composites

Acts as an ultra-dense (6.29 g/cm³), water-insoluble filler in specialized materials where standard barium sulfate fails to provide sufficient mass or radiation attenuation within the allowable volume fraction [3].

Physical Description

Lead sulfate appears as a white crystalline solid. Insoluble in water and sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. Use: in lithography, battery acid solution treated fabrics, used in varnishes.
WetSolid
DryPowder; OtherSolid
DryPowder, WetSolid; OtherSolid; WetSolid

Color/Form

White, heavy crystal powder
White monoclinic or rhombic crystals

Density

6.2 at 68 °F (USCG, 1999)
6.2 g/cu cm

Melting Point

2138 °F (USCG, 1999)
1170 °C

UNII

C516H654O8

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7446-14-2
15739-80-7
52732-72-6
90583-07-6

Wikipedia

Lead(II) sulfate

Use Classification

Health Hazards -> Carcinogens, Corrosives

Methods of Manufacturing

Treating lead oxide, hydroxide, or carbonate with warm sulfuric acid, or by treating a soluble lead salt with sulfuric acid.
Interaction of solutions of lead nitrate and sodium sulfate.

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
Sulfuric acid, lead salt (1:?): ACTIVE
Sulfuric acid, lead salt, tetrabasic: ACTIVE
Electrical equipment, appliance, and component manufacturing
Primary metal manufacturing
Secondary metals manufacturing (specifically: off-site, commercial third party lead smelting and refiner/recycler. Trojan sends waste and scrap lead compounds to permitted commercial recyclers.
Secondary metals manufacturing (specifically: off-site, commercial third-party lead smelting and refiner/recycler. Trojan sends its scrap/waste lead compounds to these permitted recyclers.
Sulfuric acid, lead(2+) salt (1:1): ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Forms in lead storage batteries during discharge cycles.

Storage Conditions

Lead sulfate must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and chemically active metals (such as potassium, sodium, magnesium, and zinc) since violent reactions occur ... A regulated, marked area should be established with this chemical is handled, used, or stored ...

Dates

Last modified: 08-15-2023

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